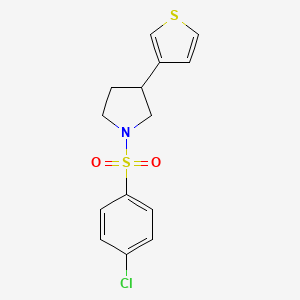

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

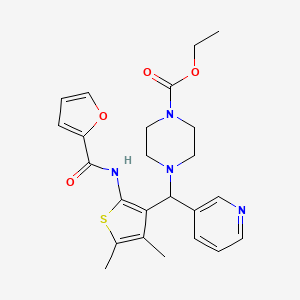

The compound "N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromene carboxamide, a scaffold that has shown significant pharmacological activities. Chromene carboxamides have been synthesized and studied for their potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 subtype .

Synthesis Analysis

The synthesis of chromene carboxamide derivatives typically involves multi-step organic reactions. While the specific synthesis of "N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, N-methoxy-N-methylamides, which are related to the amide group in the target compound, can be synthesized from carboxylic acids using N,O-dimethylhydroxylamine hydrochloride and a coupling agent like trichloromethyl chloroformate or 2-chloro-1-methylpyridinium iodide . These methods provide high yields and can proceed without racemization when chiral carboxylic acids are used.

Molecular Structure Analysis

The molecular structure of chromene carboxamide derivatives has been characterized using techniques such as Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectroscopy, and X-ray crystallography . The X-ray crystallographic analysis provides detailed information on the molecular conformation and supramolecular structure, which is crucial for understanding the structure-activity relationships of these compounds. The anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the pyran ring O atom are notable features .

Chemical Reactions Analysis

Chromene carboxamides can undergo various chemical reactions depending on their substituents and reaction conditions. For example, N-methoxy-N-methylamides, which are structurally related to the amide group in the target compound, can act as effective acylating agents, reacting with organometallics to produce ketones . The synthesis of related compounds has also involved reactions like reduction and nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene carboxamide derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups and chloro groups can affect properties such as solubility, melting point, and reactivity. The supramolecular structure, as revealed by X-ray analysis, can also impact the compound's crystallinity and stability . Additionally, the cytotoxic and antioxidant activities of similar compounds have been evaluated, indicating potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the type II fatty acid synthesis (FAS-II) system, which is involved in the biosynthesis of mycolic acids, a major component of mycobacterial cell walls .

Mode of Action

This could lead to disruption of the FAS-II system and the production of mycolic acids, affecting the integrity of the mycobacterial cell wall .

Biochemical Pathways

The compound affects the FAS-II system, a biochemical pathway responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are a major component of the cell wall of mycobacteria. By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts the production of these acids, potentially leading to cell wall instability .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the FAS-II system and the production of mycolic acids. By inhibiting the function of the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound could disrupt the integrity of the mycobacterial cell wall, potentially leading to cell death .

Propriétés

IUPAC Name |

N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-6-7-12(19)9-14(10)20-17(21)13-8-11-4-3-5-15(23-2)16(11)24-18(13)22/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGUMHACBNMZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)

![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)

![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)

![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)